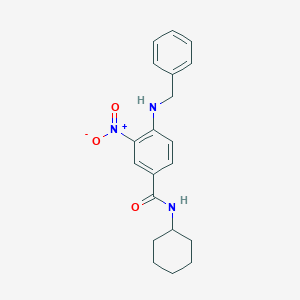![molecular formula C20H24N4O5 B4141932 4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4141932.png)
4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide
Descripción general
Descripción
4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide, also known as AG1478, is a small molecule inhibitor that is commonly used in scientific research. It belongs to the class of tyrosine kinase inhibitors and has been extensively studied for its potential applications in cancer research.
Mecanismo De Acción
4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site on the kinase domain. This prevents the phosphorylation of downstream signaling molecules and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It inhibits the activation of the EGFR signaling pathway, which is involved in cell growth, proliferation, and survival. 4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide also induces apoptosis, or programmed cell death, in cancer cells. In addition, 4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for the EGFR tyrosine kinase and does not inhibit other kinases. However, there are also some limitations to using 4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide in lab experiments. It has a short half-life and can be rapidly metabolized, which can affect its efficacy. In addition, it can be toxic to normal cells at high concentrations.
Direcciones Futuras
For the study of 4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide include the development of combination therapies for cancer, the development of more potent and specific EGFR inhibitors, and potential applications in other areas of research.
Aplicaciones Científicas De Investigación
4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in cancer research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. 4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential applications in the treatment of various types of cancer, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-29-17-4-2-3-16(14-17)21-20(26)15-5-6-18(19(13-15)24(27)28)23-9-7-22(8-10-23)11-12-25/h2-6,13-14,25H,7-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZRHWRPMUQEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-({[2-methoxy-4-(6-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4141861.png)
![6-amino-3,4',4',6',8',9'-hexamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4141865.png)
![2-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4141880.png)
![methyl 4-[5-bromo-2-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141886.png)

![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141900.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-quinoxalinecarboxamide](/img/structure/B4141905.png)

![N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B4141920.png)

![ethyl 4-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141925.png)
![1-(4-chlorobenzyl)-N-[3-(4-hydroxy-1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4141927.png)
![N-(diphenylmethyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4141931.png)